4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone
Description
4-{[5-(4-Chlorophenyl)-2-Furyl]methyl}-1(2H)-phthalazinone is a heterocyclic compound featuring a phthalazinone core substituted with a [5-(4-chlorophenyl)-2-furyl]methyl group. The molecular formula is C19H13ClN2O2, and its structure includes a furan ring linked to a 4-chlorophenyl group, distinguishing it from simpler benzyl or alkyl-substituted analogs. Its unique substitution pattern may influence electronic properties, solubility, and biological interactions compared to related derivatives.
Properties
IUPAC Name |
4-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-13-7-5-12(6-8-13)18-10-9-14(24-18)11-17-15-3-1-2-4-16(15)19(23)22-21-17/h1-10H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDSYRXWISKBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186706 | |
| Record name | 4-[[5-(4-Chlorophenyl)-2-furanyl]methyl]-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338785-51-6 | |
| Record name | 4-[[5-(4-Chlorophenyl)-2-furanyl]methyl]-1(2H)-phthalazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338785-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[5-(4-Chlorophenyl)-2-furanyl]methyl]-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest a broad range of interactions with their targets, leading to various changes in cellular processes.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their diverse biological activities. These activities can lead to various downstream effects, influencing a broad range of cellular processes.
Result of Action
Similar compounds, such as indole derivatives, have been found to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects.
Biological Activity
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H14ClN3O2
- Molecular Weight : 357.79 g/mol
The biological activity of this compound primarily involves its interaction with various biological macromolecules. The compound is believed to act as an enzyme inhibitor, potentially modulating biochemical pathways critical in disease states. Its structural features allow it to bind effectively to target enzymes or receptors, leading to inhibition or alteration of their functions.
Antimicrobial Activity
Research indicates that derivatives of phthalazinones exhibit significant antimicrobial properties. For instance, studies have shown that phthalazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound’s structure, particularly the presence of the chlorophenyl and furyl groups, contributes to its potency against microbial strains.
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibitory |
| Candida albicans | Effective |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation.
- Cell Lines Tested :
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
- A549 (Lung Cancer)
The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated.
Anti-inflammatory Effects
Phthalazine derivatives have also been recognized for their anti-inflammatory activities. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies and Research Findings
-
Antimicrobial Screening :
A study conducted on phthalazine derivatives demonstrated that compounds with similar structures exhibited notable antimicrobial activity against a range of pathogens. The findings suggested that modifications at specific positions could enhance efficacy . -
Anticancer Activity :
In vitro studies indicated that certain phthalazinones could induce apoptosis in cancer cells through mitochondrial pathways. This effect was attributed to the compound's ability to disrupt mitochondrial membrane potential . -
Enzyme Inhibition Studies :
Research has highlighted the potential of phthalazinones as inhibitors of specific enzymes involved in inflammatory pathways. For example, inhibition of COX-2 has been documented, suggesting therapeutic applications for inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Benzyl-1(2H)-phthalazinone | Antimicrobial, Anticancer | Benzyl group enhances lipophilicity |
| 4-(4-Chlorobenzyl)phthalazin-1(2H)-one | Anti-inflammatory | Chlorobenzyl moiety provides unique binding |
| 5-(4-Chlorophenyl)furan-2-carboxaldehyde | Antimicrobial | Furan ring contributes to reactivity |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Melting Points: Methyl-substituted derivatives (e.g., 4-(4-chlorophenyl)-2-methyl-1(2H)-phthalazinone) exhibit lower melting points (147–148°C) compared to amino-substituted analogs (195–196°C) , reflecting differences in crystallinity and intermolecular interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
